prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
説明
Prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex pyrido[2,3-d]pyrimidine derivative characterized by a 3-fluorophenyl substituent at position 5, methyl groups at positions 1, 3, and 7, and a propenyl ester moiety at position 4. The pyrido[2,3-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its structural similarity to purines, enabling diverse biological interactions .
特性
IUPAC Name |
prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYPPINPOGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of 6-Amino-1,3-Dimethyluracil with 1,3-Dicarbonyl Compounds
The pyrido[2,3-d]pyrimidine core is synthesized via a three-component reaction involving 6-amino-1,3-dimethyluracil, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an aldehyde. Using SBA-Pr-SO3H as a heterogeneous acid catalyst in acetonitrile under reflux (80°C, 40–45 minutes), this method achieves yields exceeding 85%. The mechanism proceeds through Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| SBA-Pr-SO3H | CH3CN | 80 | 40 | 92 |
| Piperidine | Ethanol | 78 | 120 | 70 |
Introduction of Methyl Groups at Positions 1, 3, and 7
Methylation at N1 and N3 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 hours). Position 7 methylation requires selective alkylation of the intermediate 7-hydroxypyrido[2,3-d]pyrimidine using dimethyl sulfate in acetone under reflux (56°C, 4 hours).
Functionalization with 3-Fluorophenyl at Position 5
Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid
A palladium-catalyzed coupling reaction introduces the 3-fluorophenyl group. The brominated intermediate (5-bromo-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione) reacts with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a benzene/ethanol/water mixture (3:1:1) at 80°C for 12 hours.
Table 2: Coupling Reaction Parameters
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Benzene/EtOH/H2O | 80 | 78 |
| Ni(dppp)Cl2 | THF | 70 | 65 |
Alternative Route via Balz-Schiemann Reaction
For substrates lacking bromine, the 3-fluorophenyl group is introduced via diazotization of 2-amino-5-(3-aminophenyl)pyrido[2,3-d]pyrimidine followed by thermal decomposition of the diazonium tetrafluoroborate in diphenyl ether (195–230°C).
Esterification at Position 6 with Prop-2-en-1-ol
Carboxylic Acid Intermediate Preparation
The 6-carboxylic acid derivative is obtained by hydrolyzing the 6-cyano precursor using concentrated hydrochloric acid (12 M) at 100°C for 8 hours. Alternatively, oxidation of a 6-hydroxymethyl group with potassium permanganate in acidic conditions yields the acid.
Steglich Esterification with Propargyl Alcohol
The acid reacts with propargyl alcohol (prop-2-en-1-ol) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 24 hours). Purification via column chromatography (silica gel, 9:1 dichloromethane/methanol) affords the final ester in 82% yield.
Table 3: Esterification Optimization
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | CH2Cl2 | 82 |
| EDCl | HOBt | THF | 75 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- 1H NMR (500 MHz, DMSO-d6): δ 11.76 (s, 1H, NH), 8.12–8.15 (m, 2H, Ar-H), 7.49–7.56 (m, 3H, Ar-H), 6.66 (s, 1H, C6-H), 5.92–5.98 (m, 1H, CH2=CH), 5.32–5.38 (m, 2H, CH2=CH2), 4.72 (d, J = 6.4 Hz, 2H, OCH2), 3.84 (s, 3H, N1-CH3), 3.26 (s, 3H, N3-CH3), 2.51 (s, 3H, C7-CH3).
- 13C NMR (125 MHz, DMSO-d6): δ 170.2 (C=O), 162.6 (C=O), 152.8 (C8a), 140.9 (C5), 121.2 (C6), 118.4 (CH2=CH2), 97.9 (C4a), 58.3 (OCH2), 37.1 (N1-CH3), 35.9 (N3-CH3), 26.5 (C7-CH3).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
Regioselectivity in Methylation
Competitive alkylation at N1 versus N3 is mitigated by stepwise methylation: N1 is alkylated first using methyl iodide in DMF, followed by N3 methylation with dimethyl sulfate in acetone.
Stability of the Propargyl Ester
The prop-2-en-1-yl ester exhibits sensitivity to nucleophilic attack. Storage under inert atmosphere (argon) at −20°C prevents decomposition.
化学反応の分析
Types of Reactions
prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
The compound prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of pyrido[2,3-d]pyrimidine and has garnered interest in various scientific research applications. This article explores its potential uses, focusing on biological activity, synthesis methods, and structure-activity relationships.
Molecular Formula
The molecular formula of this compound is , indicating a significant molecular weight and complexity that may influence its reactivity and biological efficacy.
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that certain pyrido[2,3-d]pyrimidine analogs inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in various cancer types. The compound's structural modifications could enhance its potency against eEF-2K, making it a candidate for further investigation as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. In particular, the inhibition of histone deacetylases (HDACs) has been explored with related compounds. HDAC inhibitors have therapeutic potential in cancer treatment due to their role in regulating gene expression . The structural features of this compound may allow it to interact effectively with HDAC enzymes.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the reaction of pyrimidine derivatives with fluorinated aromatic compounds. The ability to modify the structure at specific sites allows researchers to optimize the biological activity and selectivity of the resulting compounds .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. Researchers have conducted extensive studies on how modifications to the pyrido[2,3-d]pyrimidine core affect its inhibitory activity against target enzymes. For example, variations in substituents on the aromatic rings or changes in the dioxo group can significantly alter potency and selectivity .
Case Study 1: Inhibition of eEF-2K
In a study examining a series of pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit eEF-2K activity in breast cancer cells (MDA-MB-231), specific analogs demonstrated significant inhibition with IC50 values ranging from 420 nM to 930 nM. The findings suggest that structural modifications can enhance efficacy against this critical target .
Case Study 2: HDAC Inhibition
Another study focused on hydroxamic acid derivatives related to this compound showed promising results as selective HDAC inhibitors. These findings highlight the potential for developing new therapeutic agents targeting epigenetic regulation in cancer therapy .
作用機序
The mechanism of action of prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
Antimicrobial Activity
The 3-fluorophenyl group in the target compound may enhance antimicrobial potency, as fluorinated analogs are known to improve membrane penetration and target affinity. For example:
- Pyrido[2,3-d]pyrimidine 6b (fluorophenyl-substituted) demonstrated MIC values of 64.5–250 µg/mL against Staphylococcus aureus and Bacillus subtilis, outperforming non-fluorinated analogs .
- Sulfur-containing derivatives (e.g., 7-amino-5-aryl-6-(benzothiazol-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4-ones) showed broad-spectrum activity against bacterial and fungal pathogens .
Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives
Anticancer and Kinase-Inhibitory Activity
Pyrido[2,3-d]pyrimidines with electron-withdrawing groups (e.g., trichlorophenyl) exhibit potent kinase inhibition. For instance:
- A 2′,5′-dichlorophenyl-substituted analog inhibited Plasmodium falciparum dihydrofolate reductase (pfDHFR) with an IC₅₀ of 0.172 µM .
Physicochemical and Pharmacokinetic Properties
However, ester groups are prone to hydrolysis, which could limit metabolic stability .
生物活性
The compound prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
Biological Activity Overview
Pyrido[2,3-d]pyrimidines are known for their antitumor , antibacterial , and antifungal properties. Recent studies have indicated that derivatives of this scaffold exhibit significant inhibitory effects on various biological targets.
Antitumor Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that certain derivatives showed cytotoxic effects against human cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) was reported at concentrations ranging from 20 µg/ml to 49 µg/ml for different derivatives .
- A specific derivative exhibited an IC50 value of 0.28 µM against eukaryotic elongation factor-2 kinase (eEF-2K), a target relevant in cancer therapy .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties:
- Studies using the disc diffusion method showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold demonstrated activity against Staphylococcus aureus and Escherichia coli .
- The antifungal activity was assessed against organisms such as Candida albicans, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives:
- Modifications at various positions on the pyrido[2,3-d]pyrimidine ring significantly influence activity. For example, the presence of specific functional groups such as ethyl or amino groups at designated positions enhances potency .
- The introduction of fluorine substituents has been linked to improved biological profiles due to increased lipophilicity and potential for better receptor interactions .
Case Studies
Several case studies highlight the biological potential of pyrido[2,3-d]pyrimidines:
-
Inhibition of eEF-2K : A study explored the binding affinity and inhibitory activity of various derivatives against eEF-2K. The findings suggested that structural modifications could lead to enhanced inhibition rates .
Compound IC50 (µM) Target Compound 6 0.28 eEF-2K Compound 9 0.93 eEF-2K -
Antitumor Efficacy : Another study reported the TGI values for several synthesized derivatives against different cancer cell lines:
Compound TGI (µg/ml) Cell Line Compound A 35 HT29 Compound B 41 HepG2 Compound C 49 HeLa
Q & A
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzymatic inhibition?
- Methodological Answer : Synthesize deuterated analogs at critical positions (e.g., methyl groups). Measure KIEs using steady-state kinetics (kcat/KM ratios). A large KIE (>2) suggests bond cleavage in the rate-limiting step, supporting a covalent or transition-state inhibition mechanism. Pair with stopped-flow spectroscopy for transient kinetic analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
